Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate

Catalog No.
S3084406
CAS No.
2137704-05-1
M.F
C12H19NO3
M. Wt
225.288
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carbo...

CAS Number

2137704-05-1

Product Name

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate

IUPAC Name

tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate

Molecular Formula

C12H19NO3

Molecular Weight

225.288

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h7,9H,4-6,8H2,1-3H3

InChI Key

JYMNJYSFLRQUPF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C=O

Solubility

not available

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate is an organic compound characterized by its unique spirocyclic structure, which incorporates a formyl group and a tert-butyl ester. The molecular formula for this compound is C₁₂H₁₉NO₃, reflecting its complex nature. The spirocyclic arrangement contributes to its potential biological activities and makes it a subject of interest in various chemical studies .

There is no current information available on the mechanism of action of TBF-FASH.

  • Ester functionality: Hydrolysis can release tert-butanol, which is a flammable liquid with moderate toxicity [].
  • Formyl group: The aldehyde functionality can be irritating and potentially reactive.

  • Oxidation: The formyl group can be oxidized to yield a carboxylic acid.
  • Reduction: The same formyl group can be reduced to form an alcohol.
  • Substitution: The ester group is capable of undergoing nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

Research into the biological activity of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate indicates potential interactions with biomolecules. The compound's formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Its spirocyclic structure may enhance binding affinity and specificity to biological targets, making it a candidate for therapeutic applications .

The synthesis of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps:

  • Formation of the Spirocyclic Structure: Initial reactions create the spirocyclic framework.
  • Introduction of Functional Groups: Subsequent steps introduce the formyl and tert-butyl ester groups.
  • Optimization: Industrial production may utilize continuous flow reactors and advanced purification techniques to enhance yield and purity.

Specific catalysts and solvents are often required to maintain desired stereochemistry during synthesis .

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate has several applications across different fields:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with various biomolecules.
  • Medicine: Explored for therapeutic properties, particularly in drug development.
  • Industry: Utilized in developing new materials and chemical processes .

Studies on the interaction of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate with biological targets have shown that its unique functional groups allow for specific binding to proteins and enzymes. This interaction could lead to modifications in enzyme activity or receptor signaling pathways, which are critical for understanding its potential therapeutic uses .

Several compounds share structural similarities with tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate. Here are some notable examples:

Compound NameCAS NumberStructural Features
Tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate1638744-92-9Contains an amino group instead of a formyl group
Tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate489438-95-1Bicyclic structure differing from the spirocyclic nature
Tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate185693-02-1Similar carboxylic acid functionality but different ring structure
(S)-tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate1262397-26-1Variation in stereochemistry with an aminomethyl group

Uniqueness

Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which may provide distinct biological activities compared to other similar compounds listed above .

This comprehensive overview highlights the significance of tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate in chemical research, its potential applications, and its unique features compared to related compounds.

XLogP3

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Dates

Last modified: 04-14-2024

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